(Z)-4-(3-Bromo-4-methoxybenzylidene)-2-(methylthio)thiazol-5(4H)-one
Overview
Description
(Z)-4-(3-Bromo-4-methoxybenzylidene)-2-(methylthio)thiazol-5(4H)-one is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(3-Bromo-4-methoxybenzylidene)-2-(methylthio)thiazol-5(4H)-one typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-(methylthio)thiazol-5(4H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(3-Bromo-4-methoxybenzylidene)-2-(methylthio)thiazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring or the methoxy group can be oxidized under specific conditions.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a de-brominated thiazole compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(3-Bromo-4-methoxybenzylidene)-2-(methylthio)thiazol-5(4H)-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biological and medical research, this compound might be investigated for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities, so this compound could be studied for similar effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for (Z)-4-(3-Bromo-4-methoxybenzylidene)-2-(methylthio)thiazol-5(4H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromo-4-methoxybenzylidene)-2-(methylthio)thiazol-5(4H)-one: Without the (Z)-configuration.
4-(3-Bromo-4-methoxybenzylidene)-2-(methylthio)thiazol-5(4H)-one: With different substituents on the benzylidene group.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Properties
IUPAC Name |
4-[(3-bromo-4-methoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S2/c1-16-10-4-3-7(5-8(10)13)6-9-11(15)18-12(14-9)17-2/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBQBZVQQKVABN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)SC(=N2)SC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387748 | |
Record name | AC1MEQCD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
430464-08-7 | |
Record name | AC1MEQCD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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